



# Application Notes and Protocols for Novel Catalysts Utilizing Morpholine-Based Ligands

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Compound of Interest

Compound Name: 4-(2,2-Diphenylethyl)morpholine

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These application notes provide detailed protocols for the synthesis and application of novel catalysts featuring morpholine-based phosphine ligands. The information herein is intended to guide researchers in the development of efficient catalytic systems for cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and other complex organic molecules.

# Introduction

Morpholine and its derivatives are prevalent structural motifs in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties to drug candidates.[1][2][3] In the realm of catalysis, ligands incorporating the morpholine scaffold have emerged as effective tools for enhancing the performance of transition metal catalysts, particularly palladium-based systems used in cross-coupling reactions. These ligands can offer a unique combination of steric bulk and electronic properties that facilitate key steps in the catalytic cycle, leading to improved yields, broader substrate scope, and milder reaction conditions.

This document focuses on a specific, highly effective morpholine-based phosphine ligand, di(2,6-dimethylmorpholino)phenylphosphine, and its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides. Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and wider availability compared to the corresponding bromides and iodides, yet their lower reactivity presents a challenge for many catalytic systems. The protocols detailed below describe the synthesis of this specialized ligand and its successful application in the coupling of these challenging substrates.



# **Data Presentation**

The following tables summarize the quantitative data for the synthesis of the morpholine-based ligand and its performance in the Suzuki-Miyaura cross-coupling reaction.

Table 1: Synthesis of Di(2,6-dimethylmorpholino)phenylphosphine

Step	Reactants	Reagents/S olvents	Conditions	Product	Yield (%)
1	Phenylphosp honous dichloride, 2,6- Dimethylmorp holine	Toluene, Triethylamine	0 °C to room temp., 12 h	Di(2,6- dimethylmorp holino)phenyl phosphine	85

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using Di(2,6-dimethylmorpholino)phenylphosphine Ligand

Entry	Aryl Chloride	Product	Yield (%)
1	4-Chlorotoluene	4-Methylbiphenyl	98
2	4-Chloroanisole	4-Methoxybiphenyl	95
3	4-Chlorobenzonitrile	4-Cyanobiphenyl	92
4	2-Chlorotoluene	2-Methylbiphenyl	96
5	1-Chloro-4- (trifluoromethyl)benze ne	4- (Trifluoromethyl)biphe nyl	94
6	2-Chloropyridine	2-Phenylpyridine	88

Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)<sub>2</sub> (2 mol%), Di(2,6-dimethylmorpholino)phenylphosphine (4 mol%), K<sub>3</sub>PO<sub>4</sub> (2.0 mmol), Toluene (5 mL), 100 °C, 12 h.



# Experimental Protocols Protocol 1: Synthesis of Di(2,6dimethylmorpholino)phenylphosphine Ligand

This protocol describes the synthesis of the bulky, electron-rich monoaryl phosphine ligand.

#### Materials:

- Phenylphosphonous dichloride (1.79 g, 10.0 mmol)
- 2,6-Dimethylmorpholine (2.53 g, 22.0 mmol)
- Triethylamine (2.23 g, 22.0 mmol)
- Toluene, anhydrous (50 mL)
- Standard Schlenk line and glassware
- · Magnetic stirrer and stir bar

#### Procedure:

- To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 2,6-dimethylmorpholine (2.53 g, 22.0 mmol) and triethylamine (2.23 g, 22.0 mmol) to anhydrous toluene (30 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of phenylphosphonous dichloride (1.79 g, 10.0 mmol) in anhydrous toluene (20 mL) to the stirred solution over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- A white precipitate of triethylamine hydrochloride will form. Remove the precipitate by filtration under an inert atmosphere.
- Wash the precipitate with a small amount of anhydrous toluene.



- Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford di(2,6-dimethylmorpholino)phenylphosphine as a white solid.
- Characterize the final product using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>31</sup>P NMR spectroscopy.

# Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

This protocol details the use of the synthesized morpholine-based phosphine ligand in the Suzuki-Miyaura cross-coupling of various aryl chlorides with phenylboronic acid.

#### Materials:

- Aryl chloride (1.0 mmol)
- Phenylboronic acid (1.2 mmol)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>, 4.5 mg, 0.02 mmol, 2 mol%)
- Di(2,6-dimethylmorpholino)phenylphosphine (13.4 mg, 0.04 mmol, 4 mol%)
- Potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol)
- Toluene, anhydrous (5 mL)
- Oven-dried screw-cap reaction tube with a Teflon-lined cap
- Magnetic stirrer and stir bar

#### Procedure:

• In a glovebox, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), di(2,6-dimethylmorpholino)phenylphosphine (13.4 mg, 0.04 mmol), and potassium phosphate (424 mg, 2.0 mmol) to an oven-dried screw-cap reaction tube equipped with a magnetic stir bar.

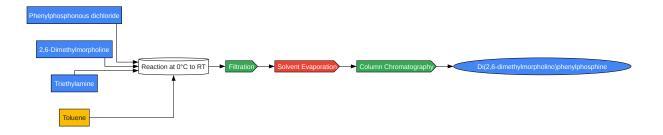


- Add anhydrous toluene (5 mL) to the reaction tube.
- Seal the tube with the Teflon-lined cap and remove it from the glovebox.
- Place the reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
- Wash the celite pad with additional ethyl acetate (10 mL).
- Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
- Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

# **Visualizations**

The following diagrams illustrate the key processes described in these application notes.

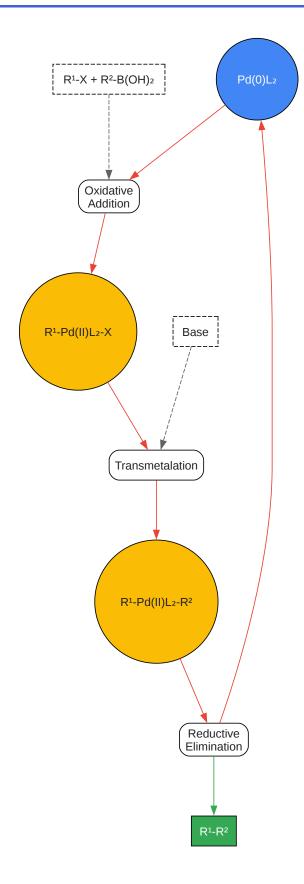




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Caption: Workflow for the synthesis of the morpholine-based phosphine ligand.





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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.



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